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molecular formula C16H15N3O2 B8315268 5-Isopropyl-6-quinolin-3-yl-1H-pyrimidine-2,4-dione

5-Isopropyl-6-quinolin-3-yl-1H-pyrimidine-2,4-dione

Cat. No. B8315268
M. Wt: 281.31 g/mol
InChI Key: YHSRKAISTFRYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08334295B2

Procedure details

5-Isopropyl-6-quinolin-3-yl-1H-pyrimidine-2,4-dione (6 mg, 0.021 mmol, 1.0 eq.) was dissolved in 0.5 mL DMF. Potassium carbonate (3 mg, 1 eq.) was added and the reaction mixture was stirred at room temperature for 10 minutes. Ed (1.7 μL, 1 eq.) was added. The reaction mixture was stirred at room temperature overnight. No reaction was observed. More potassium carbonate (6 mg) was added. The reaction mixture was complete after 2 hours. The reaction crude was filtered and purified by reverse phase HPLC to give a white powder (1.5 mg, 23%). LC-MS shows 310.2 (M+1). 1H-NMR (300 MHz, CDCl3): δ 8.83 (s, 1H), 8.40 (m, 1H), 8.22 (m, 1H), 7.96 (m, 2H), 7.78 (m, 1H), 3.58 (m, 2H), 2.10 (m, 1H), 1.90 (dd, 6H), 1.04 (t, 3H).
Quantity
6 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
3 mg
Type
reactant
Reaction Step Two
Quantity
6 mg
Type
reactant
Reaction Step Three
Yield
23%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[C:5](=[O:21])[NH:6][C:7](=O)[NH:8][C:9]=1[C:10]1[CH:11]=[N:12][C:13]2[C:18]([CH:19]=1)=[CH:17][CH:16]=[CH:15][CH:14]=2)([CH3:3])[CH3:2].[C:22](=[O:25])([O-])[O-].[K+].[K+].[CH3:28]N(C=O)C>>[CH2:7]([N:8]1[C:9]([C:10]2[CH:11]=[N:12][C:13]3[C:18]([CH:19]=2)=[CH:17][CH:16]=[CH:15][CH:14]=3)=[C:4]([CH:1]([CH3:3])[CH3:2])[C:5](=[O:21])[NH:6][C:22]1=[O:25])[CH3:28] |f:1.2.3|

Inputs

Step One
Name
Quantity
6 mg
Type
reactant
Smiles
C(C)(C)C=1C(NC(NC1C=1C=NC2=CC=CC=C2C1)=O)=O
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
3 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
6 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Ed (1.7 μL, 1 eq.) was added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
The reaction mixture was complete after 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction crude
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
purified by reverse phase HPLC

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)N1C(NC(C(=C1C=1C=NC2=CC=CC=C2C1)C(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 mg
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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